2-(5-Methylthiophen-2-yl)propanoic acid
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Overview
Description
2-(5-Methylthiophen-2-yl)propanoic acid is an organic compound with the molecular formula C8H10O2S and a molecular weight of 170.23 g/mol It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylthiophen-2-yl)propanoic acid can be achieved through several methods. One common approach involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and scale-up processes can be applied to produce this compound in larger quantities. This typically involves optimizing reaction conditions, purification steps, and ensuring the safety and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylthiophen-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
Scientific Research Applications
2-(5-Methylthiophen-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: It can be used in the study of biological systems and as a potential bioactive compound.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-(5-Methylthiophen-2-yl)propanoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, its potential anti-inflammatory effects may involve the inhibition of pro-inflammatory enzymes or signaling pathways. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
2-(5-Methylthiophen-2-yl)propanoic acid can be compared with other thiophene derivatives, such as:
Thiophene-2-carboxylic acid: Similar structure but lacks the methyl group on the thiophene ring.
2-(2-Thienyl)acetic acid: Similar structure but with an acetic acid group instead of a propanoic acid group.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(5-methylthiophen-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-5-3-4-7(11-5)6(2)8(9)10/h3-4,6H,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNXIAVBRFOPJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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